molecular formula C14H14N2O5 B2401675 4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid CAS No. 1099032-66-2

4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid

Cat. No.: B2401675
CAS No.: 1099032-66-2
M. Wt: 290.275
InChI Key: OMOFHYJJGQSVOK-UHFFFAOYSA-N
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Description

4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid is a chemical compound that features a pyrrolidine-2,5-dione moiety linked to a benzoic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleimide derivative. This intermediate is then reacted with 3-aminopropanoic acid to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives and pyrrolidine-2,5-dione derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability, which is beneficial in treating conditions like epilepsy and chronic pain . The compound’s interaction with these molecular targets and pathways underlies its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit calcium channels sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

4-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-11(7-8-16-12(18)5-6-13(16)19)15-10-3-1-9(2-4-10)14(20)21/h1-4H,5-8H2,(H,15,17)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOFHYJJGQSVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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